molecular formula C12H11BrN2O3 B2764561 Methyl 1-((4-bromophenoxy)methyl)-1H-pyrazole-3-carboxylate CAS No. 1001500-22-6

Methyl 1-((4-bromophenoxy)methyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2764561
CAS No.: 1001500-22-6
M. Wt: 311.135
InChI Key: ITHXGCGUEOZMFY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-((4-bromophenoxy)methyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-bromophenol with methyl 1H-pyrazole-3-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The exact mechanism of action of Methyl 1-((4-bromophenoxy)methyl)-1H-pyrazole-3-carboxylate is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole ring and bromophenoxy group. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison: Methyl 1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylate is unique due to its specific ester functional group, which can influence its reactivity and biological activity compared to similar compounds. The presence of the methyl ester group can enhance its solubility and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 1-[(4-bromophenoxy)methyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3/c1-17-12(16)11-6-7-15(14-11)8-18-10-4-2-9(13)3-5-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHXGCGUEOZMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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